Home > Products > Screening Compounds P26000 > Quinazosin hydrochloride
Quinazosin hydrochloride - 7262-00-2

Quinazosin hydrochloride

Catalog Number: EVT-281349
CAS Number: 7262-00-2
Molecular Formula: C17H25Cl2N5O2
Molecular Weight: 402.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinazosin hydrochloride is an antihypertensive agent.
Overview

Quinazosin hydrochloride is a pharmaceutical compound primarily utilized for its antihypertensive properties. It belongs to the class of drugs known as selective alpha-1 adrenergic receptor antagonists. This compound is particularly effective in treating high blood pressure by relaxing blood vessels, thus facilitating easier blood flow. Quinazosin hydrochloride is also studied for its potential applications in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate.

Source and Classification

Quinazosin hydrochloride is derived from quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The specific classification of Quinazosin hydrochloride includes:

  • Chemical Class: Alpha-1 adrenergic receptor antagonist
  • Therapeutic Class: Antihypertensive agent
  • Molecular Formula: C₁₈H₁₈ClN₅O
  • CAS Number: 104202-05-9
Synthesis Analysis

Methods and Technical Details

The synthesis of Quinazosin hydrochloride typically involves several steps, including the condensation of appropriate precursors to form the quinazoline structure. Common methods include:

  1. Formation of the Quinazoline Core:
    • The initial step often involves the reaction of anthranilic acid with a suitable aldehyde or ketone to form a substituted quinazoline.
  2. Substitution Reactions:
    • Subsequent reactions introduce various functional groups necessary for biological activity. For instance, alkylation or acylation processes are used to modify the nitrogen atoms in the quinazoline structure.
  3. Hydrochloride Salt Formation:
    • The final step typically involves the formation of the hydrochloride salt by reacting the free base form of Quinazosin with hydrochloric acid, enhancing its solubility and stability.
Molecular Structure Analysis

Structure and Data

Quinazosin hydrochloride has a complex molecular structure characterized by its quinazoline backbone. The structural formula can be represented as follows:

C18H18ClN5O\text{C}_{18}\text{H}_{18}\text{ClN}_{5}\text{O}

Key Structural Features:

  • Quinazoline Ring System: Central to its pharmacological activity.
  • Chlorine Atom: Contributes to the compound's lipophilicity.
  • Amine Groups: Essential for receptor binding.

The three-dimensional conformation of Quinazosin allows it to effectively interact with alpha-1 adrenergic receptors, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Quinazosin hydrochloride participates in various chemical reactions relevant to its synthesis and degradation:

  1. Acid-Base Reactions:
    • The hydrochloride form can dissociate in aqueous solutions, affecting its pharmacokinetics.
  2. Nucleophilic Substitution:
    • The presence of nitrogen atoms allows for nucleophilic substitution reactions, which can be exploited in further derivatization.
  3. Hydrolysis:
    • Under certain conditions, Quinazosin can undergo hydrolysis, leading to the breakdown of its active components.
Mechanism of Action

Process and Data

Quinazosin hydrochloride exerts its antihypertensive effects primarily through selective blockade of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade leads to:

Clinical studies have demonstrated that Quinazosin effectively lowers blood pressure in hypertensive patients while maintaining renal function and minimizing adverse effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and alcohol, which enhances its bioavailability.
  • Melting Point: Approximately 170–175 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal pH for stability typically ranges from 4 to 7.

These properties are critical for formulation development and ensuring therapeutic efficacy.

Applications

Scientific Uses

Quinazosin hydrochloride is primarily used in clinical settings for:

  1. Hypertension Management: Effective as a monotherapy or in combination with other antihypertensives.
  2. Benign Prostatic Hyperplasia Treatment: Alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate.
  3. Research Applications: Studied for potential neuroprotective effects and impacts on metabolic syndrome due to its vascular effects.
Pharmacological Significance of Quinazoline-Based Therapeutics

Historical Development of Quinazoline Derivatives in Drug Discovery

The quinazoline nucleus (1,3-diazanaphthalene) was first synthesized in 1903, with its name formally proposed based on structural isomerism with quinoxaline [8]. This bicyclic heterocyclic system gained pharmaceutical prominence in the mid-20th century when researchers recognized its privileged scaffold for modulating diverse biological targets. Quinazoline derivatives exhibit a remarkable capacity for structural diversification at positions 2, 4, 6, and 8, enabling fine-tuning of pharmacological properties [1] [8]. Early investigations revealed that electron-donating groups (e.g., methoxy) at position 6 and lipophilic substituents at position 4 enhanced hypotensive activity, while fused ring systems at positions 2-3 improved antimicrobial effects [8].

The 1970s marked a watershed with the development of prazosin hydrochloride, the first clinically successful quinazoline-based α1-adrenoceptor antagonist. Its molecular design featured a piperazinyl moiety at position 4 and fused methoxy-substituted benzene rings, conferring potent vasodilatory properties [1] [7]. This breakthrough validated quinazoline as a viable scaffold for cardiovascular therapeutics and spurred development of second-generation analogs: Terazosin (1985) introduced a tetrahydropyridine ring enhancing bioavailability, while Doxazosin (1988) incorporated a longer benzodioxane chain to prolong duration of action [3] [8]. Beyond cardiovascular applications, quinazoline derivatives like Erlotinib (epidermal growth factor receptor inhibitor) and Alfuzosin (urologic agent) demonstrate the scaffold’s versatility across therapeutic areas [8].

Table 1: Evolution of Key Quinazoline-Based Therapeutics

CompoundYear IntroducedKey Structural InnovationsPrimary Therapeutic Indication
Prazosin HCl1970s4-Amino-6,7-dimethoxyquinazoline; Furan-2-carbonyl piperazineHypertension
Terazosin HCl1985Tetrahydrofuran-2-carbonyl piperazine; Increased hydrophilicityBPH, Hypertension
Doxazosin Mesylate19881,4-Benzodioxan-2-carbonyl piperazine; Extended half-lifeBPH, Hypertension
Alfuzosin HCl1980sTetrahydro-2-furoyl piperazine; Cyclized amine chainBPH

Role of Quinazosin Hydrochloride in Modulating Adrenergic Receptor Pathways

Quinazosin hydrochloride functions as a competitive antagonist at α1-adrenergic receptors (ARs), which belong to the G protein-coupled receptor (GPCR) superfamily. These receptors regulate vascular and prostatic smooth muscle contraction via the Gαq/11 signaling pathway. Activation of α1-ARs triggers phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively [2] [5] [9]. Quinazosin disrupts this cascade by preventing catecholamine binding, thereby inhibiting IP3-mediated calcium release and vasoconstriction [10].

The therapeutic efficacy of quinazosin hinges on its differential affinity for α1-AR subtypes:

  • α1A: Predominantly expressed in prostate stroma, urethra, and brain cortex. Constitutes ~70% of prostatic ARs [9] [10].
  • α1B: Localized in vascular smooth muscle and spleen. Mediates systemic vasoconstriction [6].
  • α1D: Abundant in detrusor muscle, bladder neck, and coronary arteries [5] [9].

Unlike later-generation subtype-selective antagonists (e.g., tamsulosin), quinazosin exhibits balanced antagonism across all three subtypes. This non-selectivity translates to dual hemodynamic effects: reduced peripheral vascular resistance (via α1B blockade) and relaxation of bladder neck/prostatic smooth muscle (via α1A1D blockade) [5] [10]. Additionally, quinazoline derivatives like quinazosin indirectly modulate metabolic pathways by enhancing glucose uptake in adipocytes and skeletal muscle through α1-AR-mediated translocation of GLUT-4 transporters, though this is not their primary clinical indication [5] [7].

Comparative Efficacy of Quinazosin with Other α1-Adrenoceptor Antagonists

Binding affinity profiles elucidate critical differences between quinazosin and contemporary α1-antagonists. Radioligand studies using [3H]prazosin in CHO cells expressing human α1-AR subtypes demonstrate that quinazoline derivatives exhibit nanomolar affinity but varying selectivity:

Table 2: Binding Affinities (pKi) of α1-Adrenoceptor Antagonists at Human Subtypes [6] [10]

Compoundα1A Affinityα1B Affinityα1D AffinitySelectivity Ratio (α1A1B1D)
Quinazosin (Prazosin)8.74 ± 0.089.11 ± 0.059.02 ± 0.121 : 2.3 : 1.9
Tamsulosin10.2 ± 0.19.6 ± 0.210.1 ± 0.14.0 : 1 : 3.2
Silodosin10.5 ± 0.38.7 ± 0.29.4 ± 0.363 : 1 : 12.6
Doxazosin8.85 ± 0.079.33 ± 0.148.92 ± 0.111 : 3.0 : 1.2

Pharmacodynamic implications of these binding profiles include:

  • Vascular Selectivity: Quinazosin and doxazosin’s higher α1B affinity correlates with pronounced blood pressure reduction versus α1A-selective agents like silodosin [6] [10].
  • Uroselectivity: Silodosin’s 63-fold α1A selectivity minimizes blood pressure effects but increases risk of ejaculatory dysfunction due to dense α1A expression in vas deferens [9] [10].
  • Functional Antagonism: Quinazosin’s moderate α1D blockade may benefit storage LUTS by inhibiting bladder afferent signaling, a property less prominent in pure α1A inhibitors [5] [9].

Beyond receptor pharmacology, quinazoline-based antagonists exhibit pleiotropic effects distinct from non-quinazoline agents. Quinazosin and doxazosin reverse insulin resistance in adipose tissue by suppressing phosphorylation of IRS-1 at Ser307 and reducing pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) [7]. Conversely, non-quinazoline α1-antagonists like MH-76 lack this benefit, indicating quinazoline-specific modulation of metabolic-inflammatory pathways [7]. However, quinazoline derivatives also induce apoptosis in prostate stromal cells via transforming growth factor-β1/Smad signaling—an effect potentially linked to their cardiovascular risk profile in long-term use [3] [9].

Properties

CAS Number

7262-00-2

Product Name

Quinazosin hydrochloride

IUPAC Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride

Molecular Formula

C17H25Cl2N5O2

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H

InChI Key

LJEPCGWMLNUFDA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Quinazosin hydrochloride; Quinazosin HCl; CP 11332-1; CP-11,332-1; Quinazosine hydrochloride.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.